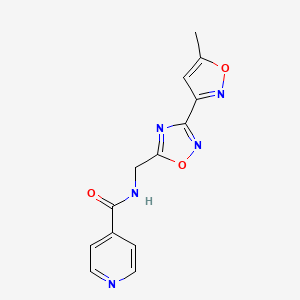
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide, commonly known as BAY 11-7082, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2001 by researchers at Bayer AG and has since been studied extensively for its anti-inflammatory and anti-cancer properties.
Mécanisme D'action
BAY 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This results in the accumulation of IκBα and the inhibition of NF-κB activity. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. By inhibiting NF-κB activity, BAY 11-7082 can reduce the production of pro-inflammatory cytokines and chemokines, and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been shown to have anti-oxidant, anti-viral, and anti-bacterial effects. It has also been shown to modulate the activity of enzymes involved in drug metabolism and detoxification.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BAY 11-7082 is its specificity for NF-κB inhibition. It has been shown to have minimal effects on other signaling pathways and transcription factors, which makes it a valuable tool for studying the role of NF-κB in various biological processes. However, BAY 11-7082 is a synthetic compound that requires specialized equipment and expertise for synthesis and handling. It is also relatively expensive compared to other inhibitors of NF-κB.
Orientations Futures
There are several potential future directions for the study of BAY 11-7082. One area of interest is the development of more potent and selective inhibitors of NF-κB. Another area of interest is the investigation of the role of NF-κB in various diseases and biological processes. BAY 11-7082 has already been shown to have potential therapeutic applications in inflammatory diseases and cancer, but its effects in other conditions such as neurodegenerative diseases and cardiovascular diseases are not well understood. Finally, the development of novel drug delivery systems for BAY 11-7082 may improve its efficacy and reduce its toxicity in vivo.
Méthodes De Synthèse
BAY 11-7082 is synthesized through a multi-step process that involves the reaction of 4-nitrobenzoyl chloride with 4-methoxynaphthalene-1-amine to form an intermediate compound. This intermediate is then reacted with bis(2-methoxyethyl)amine and sulfuric acid to form the final product. The synthesis of BAY 11-7082 is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
BAY 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. By inhibiting NF-κB activity, BAY 11-7082 can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases.
In addition to its anti-inflammatory properties, BAY 11-7082 has also been shown to have anti-cancer effects. It has been shown to inhibit the growth and proliferation of a wide range of cancer cell lines, including breast, prostate, and pancreatic cancer cells. The mechanism of action of BAY 11-7082 in cancer cells is not fully understood, but it is thought to involve the inhibition of NF-κB activity and the induction of apoptosis.
Propriétés
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6S/c1-30-16-14-26(15-17-31-2)33(28,29)19-10-8-18(9-11-19)24(27)25-22-12-13-23(32-3)21-7-5-4-6-20(21)22/h4-13H,14-17H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEQSXYWLZEJJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,6-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2573402.png)
![N-[(3-Methoxypyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2573403.png)
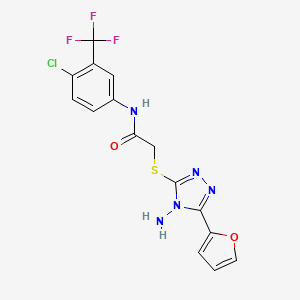
![1-(3,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)ethanone](/img/structure/B2573408.png)
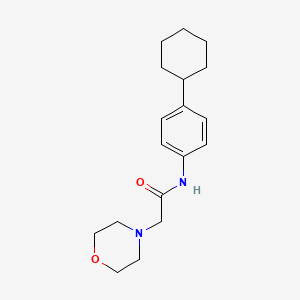
![(Z)-6-ethoxy-2-(2-nitrobenzylidene)benzo[b]thiophen-3(2H)-one](/img/structure/B2573411.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide](/img/structure/B2573412.png)
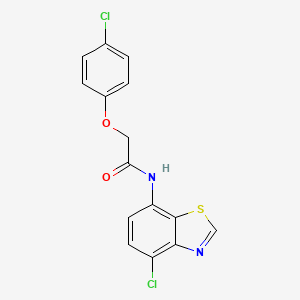
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxy-5-nitrophenyl)acrylonitrile](/img/structure/B2573415.png)
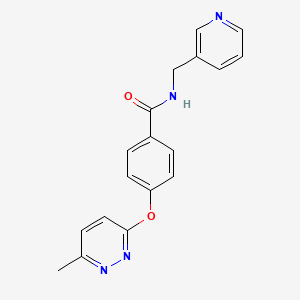
![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanehydrazide](/img/structure/B2573419.png)
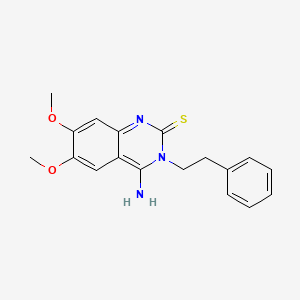
![6-Methyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B2573423.png)
